molecular formula C8HF3O3 B6615868 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione CAS No. 1982348-21-9

4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione

Cat. No.: B6615868
CAS No.: 1982348-21-9
M. Wt: 202.09 g/mol
InChI Key: MCXWABSMXKULCY-UHFFFAOYSA-N
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Description

4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione is a fluorinated benzofuran derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione typically involves the introduction of fluorine atoms into the benzofuran core. One common method is the cyclization of a suitable precursor under fluorinating conditions. For example, starting from a benzofuran derivative, selective fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, often utilizing continuous flow reactors to ensure efficient and controlled fluorination. The use of fluorinating agents like elemental fluorine or fluorine gas mixtures can be optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzofuran carboxylic acids, while reduction can produce fluorinated benzofuran alcohols .

Scientific Research Applications

4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group at positions 4, 5, and 6 can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science .

Properties

IUPAC Name

4,5,6-trifluoro-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF3O3/c9-3-1-2-4(6(11)5(3)10)8(13)14-7(2)12/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXWABSMXKULCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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